1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid, which is responsible for protein synthesis and gene expression . Uridine consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil . This unique structure allows uridine to participate in the formation of ribonucleic acid, where it pairs with adenine through hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine can be synthesized through several methods. One common method involves the decarboxylation of orotidylate, catalyzed by orotidylate decarboxylase . Another method involves the combination of orotate with 5-phosphoribosyl-1-pyrophosphate to form orotidylate, which is then decarboxylated to produce uridine .
Industrial Production Methods: In industrial settings, uridine is often produced through fermentation processes involving microorganisms such as Streptomyces citricolor . The culture supernatants from these microorganisms are then processed to isolate and purify uridine .
Chemical Reactions Analysis
Types of Reactions: Uridine undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to form uracil and ribose.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.
Major Products:
Oxidation: Uracil and ribose.
Reduction: Dihydrouridine.
Substitution: Various uridine derivatives with antimicrobial and anticancer properties.
Scientific Research Applications
Uridine has a wide range of scientific research applications, including:
Mechanism of Action
Uridine is one of the five standard nucleosides that make up nucleic acids. The other nucleosides are adenosine, thymidine, cytidine, and guanosine . While all these nucleosides play crucial roles in nucleic acid formation, uridine is unique in its involvement in ribonucleic acid and its specific functions in neurotransmitter regulation and neuroprotection .
Comparison with Similar Compounds
Adenosine: Involved in energy transfer and signal transduction.
Thymidine: Found in deoxyribonucleic acid and involved in DNA replication.
Cytidine: Plays a role in the formation of ribonucleic acid and deoxyribonucleic acid.
Guanosine: Involved in signal transduction and protein synthesis.
Uridine’s unique structure and functions make it an essential component for maintaining overall well-being and cognitive function.
Properties
Molecular Formula |
C9H12N2O6 |
---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4?,6-,7-,8?/m1/s1 |
InChI Key |
DRTQHJPVMGBUCF-DHRBYNEYSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C2[C@@H]([C@@H](C(O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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